molecular formula C11H8N2OS B1664576 2-Quinolineethanethioamide CAS No. 30821-04-6

2-Quinolineethanethioamide

Cat. No. B1664576
CAS RN: 30821-04-6
M. Wt: 202.28 g/mol
InChI Key: VFOKUMHEZXXBOT-UHFFFAOYSA-N
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Description

2-Quinolineacetamide, thio- is a biochemical.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Quinoline derivatives, including 2-Quinolineethanethioamide, have been extensively studied for their synthetic and biological applications. Research has focused on the synthesis of quinoline ring systems and the development of methods to create fused or binary quinoline-cored heterocyclic systems. These compounds have been evaluated for various biological activities, emphasizing their potential in medicinal chemistry (Hamama et al., 2018).

Anticancer and Antimicrobial Activities

  • Quinoline compounds, including analogs of 2-Quinolineethanethioamide, have shown effectiveness in anticancer activity. They inhibit key biological processes like tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in cancer cells. Their structural diversity allows for the creation of numerous analogs with varying biological activities, making them valuable in cancer drug discovery (Solomon & Lee, 2011).

Nonlinear Optical and Electronic Applications

  • Quinoline derivatives are also of interest in the field of nonlinear optical (NLO) research. Studies have shown that these compounds, through their molecular structures and interactions, exhibit significant NLO properties, which could be utilized in technology-related applications. This includes their potential use in electronic devices, highlighting their multifunctional nature (Khalid et al., 2019).

Modular Synthesis

  • The modular synthesis of 2-quinolones, closely related to 2-Quinolineethanethioamide, has been a focus of recent research. Innovations in this area involve new bond-forming reactions and the use of novel catalysts, expanding the potential for creating a variety of functional materials for medicinal and agrochemical research (Hong, Shin, & Lim, 2020).

Green Synthesis Methods

  • The development of green and sustainable chemical processes for synthesizing quinoline derivatives has gained attention. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to create more environmentally friendly methods for producing these compounds (Prajapati et al., 2014).

properties

CAS RN

30821-04-6

Product Name

2-Quinolineethanethioamide

Molecular Formula

C11H8N2OS

Molecular Weight

202.28 g/mol

IUPAC Name

2-quinolin-2-ylethanethioamide

InChI

InChI=1S/C11H10N2S/c12-11(14)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6H,7H2,(H2,12,14)

InChI Key

VFOKUMHEZXXBOT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)C(=O)N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=S)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)C(=O)N

Appearance

Solid powder

Other CAS RN

30821-04-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Quinolineacetamide, thio-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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